molecular formula C23H27ClN2O2 B085173 Pinoxepin CAS No. 14008-66-3

Pinoxepin

Cat. No. B085173
CAS RN: 14008-66-3
M. Wt: 398.9 g/mol
InChI Key: RAAHIUIRJUOMAU-MPUCSWFWSA-N
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Description

Pinoxepin is a chemical compound that belongs to the class of dibenzoxepin derivatives. It was first synthesized in 1967 by the pharmaceutical company Pfizer and was initially developed as an antidepressant. However, due to its limited efficacy and adverse effects, the development of pinoxepin as an antidepressant was discontinued. Since then, pinoxepin has been studied for its potential use in various scientific research applications.

Mechanism Of Action

The exact mechanism of action of pinoxepin is not fully understood. However, studies have shown that pinoxepin acts as a histamine H1 receptor antagonist. Histamine is a chemical messenger that plays a role in various physiological processes, including inflammation and immune response. By blocking the histamine H1 receptor, pinoxepin may reduce inflammation and modulate the immune response.

Biochemical And Physiological Effects

Pinoxepin has been shown to have various biochemical and physiological effects. Studies have shown that pinoxepin inhibits the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in various physiological processes, including cognition and muscle contraction. Pinoxepin has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which play a role in mood regulation and cognitive function.

Advantages And Limitations For Lab Experiments

One of the advantages of pinoxepin for lab experiments is its ability to induce apoptosis in cancer cells. This makes it a promising compound for the development of anti-cancer drugs. Another advantage is its ability to inhibit the formation of beta-amyloid plaques, which makes it a potential candidate for the treatment of Alzheimer's disease. However, one of the limitations of pinoxepin is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of pinoxepin. One direction is the development of pinoxepin derivatives with improved efficacy and reduced adverse effects. Another direction is the study of the potential use of pinoxepin in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the study of the mechanism of action of pinoxepin may lead to the discovery of new targets for drug development.

Synthesis Methods

Pinoxepin can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthylamine through a diazotization reaction. The resulting 2-naphthylamine is then reacted with 4,4'-dichlorodiphenylmethane to form the intermediate compound, 2-(4-chlorophenyl)-10H-dibenz[b,f]oxepin. The final step involves the reduction of the intermediate compound to pinoxepin using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

Pinoxepin has been studied for its potential use in various scientific research applications. One of the most promising applications of pinoxepin is in the field of cancer research. Studies have shown that pinoxepin exhibits anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. Pinoxepin has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that pinoxepin inhibits the formation of beta-amyloid plaques, which are believed to play a role in the development of Alzheimer's disease.

properties

CAS RN

14008-66-3

Product Name

Pinoxepin

Molecular Formula

C23H27ClN2O2

Molecular Weight

398.9 g/mol

IUPAC Name

2-[4-[(3Z)-3-(2-chloro-6H-benzo[c][1]benzoxepin-11-ylidene)propyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C23H27ClN2O2/c24-19-7-8-23-22(16-19)21(20-5-2-1-4-18(20)17-28-23)6-3-9-25-10-12-26(13-11-25)14-15-27/h1-2,4-8,16,27H,3,9-15,17H2/b21-6-

InChI Key

RAAHIUIRJUOMAU-MPUCSWFWSA-N

Isomeric SMILES

C1CN(CCN1CC/C=C\2/C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO

SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO

Canonical SMILES

C1CN(CCN1CCC=C2C3=CC=CC=C3COC4=C2C=C(C=C4)Cl)CCO

Origin of Product

United States

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